molecular formula C13H11NO2 B173565 4-(Pyridin-4-ylmethoxy)benzaldehyde CAS No. 118001-73-3

4-(Pyridin-4-ylmethoxy)benzaldehyde

Cat. No.: B173565
CAS No.: 118001-73-3
M. Wt: 213.23 g/mol
InChI Key: NJWQYDUYMAMRAT-UHFFFAOYSA-N
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Description

4-(Pyridin-4-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . It is characterized by the presence of a benzaldehyde group attached to a pyridine ring through a methoxy linkage. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Scientific Research Applications

4-(Pyridin-4-ylmethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-(Pyridin-4-ylmethoxy)benzaldehyde is not specified in the sources I found. Its mechanism of action would depend on its application, which is not provided in the available sources .

Safety and Hazards

The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection . If in eyes, rinse cautiously with water for several minutes .

Preparation Methods

The synthesis of 4-(Pyridin-4-ylmethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4-chloromethylpyridine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the benzaldehyde reacts with the chloromethyl group of the pyridine to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Chemical Reactions Analysis

4-(Pyridin-4-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

4-(Pyridin-4-ylmethoxy)benzaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the reactivity of the aldehyde group with the properties of the pyridine and benzaldehyde moieties.

Properties

IUPAC Name

4-(pyridin-4-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-9-11-1-3-13(4-2-11)16-10-12-5-7-14-8-6-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWQYDUYMAMRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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